molecular formula C18H27N3O5 B14230444 Dodecanamide, N-(2,4-dinitrophenyl)- CAS No. 560092-15-1

Dodecanamide, N-(2,4-dinitrophenyl)-

Cat. No.: B14230444
CAS No.: 560092-15-1
M. Wt: 365.4 g/mol
InChI Key: KVBKMAIHFMDDHV-UHFFFAOYSA-N
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Description

Dodecanamide, N-(2,4-dinitrophenyl)- is an organic compound with the molecular formula C18H27N3O5 It is characterized by the presence of a dodecanamide backbone with a 2,4-dinitrophenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecanamide, N-(2,4-dinitrophenyl)- typically involves the reaction of dodecanamide with 2,4-dinitrofluorobenzene. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Dodecanamide, N-(2,4-dinitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(2,4-dinitrophenyl)- undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Dimethylformamide (DMF), ethanol, water.

Major Products Formed

    Reduction: Formation of dodecanamide, N-(2,4-diaminophenyl)-.

    Substitution: Formation of various substituted dodecanamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives of dodecanamide.

Scientific Research Applications

Dodecanamide, N-(2,4-dinitrophenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool in studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dodecanamide, N-(2,4-dinitrophenyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The presence of the dinitrophenyl group allows it to form strong interactions with target molecules, leading to changes in their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Dodecanamide, N-(2,4-diaminophenyl)-: A reduced form of Dodecanamide, N-(2,4-dinitrophenyl)- with amino groups instead of nitro groups.

    Dodecanamide, N-(2,4-dichlorophenyl)-: A compound with chlorine atoms replacing the nitro groups.

    Dodecanamide, N-(2,4-dimethylphenyl)-: A compound with methyl groups replacing the nitro groups.

Uniqueness

Dodecanamide, N-(2,4-dinitrophenyl)- is unique due to the presence of the dinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique reactivity can be leveraged for various purposes.

Properties

CAS No.

560092-15-1

Molecular Formula

C18H27N3O5

Molecular Weight

365.4 g/mol

IUPAC Name

N-(2,4-dinitrophenyl)dodecanamide

InChI

InChI=1S/C18H27N3O5/c1-2-3-4-5-6-7-8-9-10-11-18(22)19-16-13-12-15(20(23)24)14-17(16)21(25)26/h12-14H,2-11H2,1H3,(H,19,22)

InChI Key

KVBKMAIHFMDDHV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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